molecular formula C8H10BClO3 B2687475 [4-Chloro-3-(methoxymethyl)phenyl]boronic acid CAS No. 1392415-54-1

[4-Chloro-3-(methoxymethyl)phenyl]boronic acid

Cat. No.: B2687475
CAS No.: 1392415-54-1
M. Wt: 200.43
InChI Key: WKYVZGJDFXPORR-UHFFFAOYSA-N
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Description

[4-Chloro-3-(methoxymethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

Future Directions

The future directions of “[4-Chloro-3-(methoxymethyl)phenyl]boronic acid” and other boronic acids lie in their potential applications in organic synthesis. Their mild Lewis acidity, stability, and ability to participate in various reactions make them valuable tools in the development of new synthetic methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-3-(methoxymethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3-(methoxymethyl)phenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate, used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products:

Properties

IUPAC Name

[4-chloro-3-(methoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYVZGJDFXPORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)COC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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